Methyl [2,3'-bipyridine]-5'-carboxylate
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Overview
Description
Methyl [2,3’-bipyridine]-5’-carboxylate is a heterocyclic organic compound that belongs to the bipyridine family. Bipyridines are known for their versatile applications in various fields, including coordination chemistry, catalysis, and materials science. The unique structure of methyl [2,3’-bipyridine]-5’-carboxylate, which includes two pyridine rings connected by a single bond, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [2,3’-bipyridine]-5’-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst . Another method is the Negishi coupling, which uses organozinc reagents and nickel or palladium catalysts . These reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of methyl [2,3’-bipyridine]-5’-carboxylate often involves large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl [2,3’-bipyridine]-5’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in redox flow batteries.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bipyridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields bipyridinium salts, while reduction produces dihydropyridine derivatives. Substitution reactions can result in a wide range of functionalized bipyridine compounds.
Scientific Research Applications
Methyl [2,3’-bipyridine]-5’-carboxylate has numerous applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl [2,3’-bipyridine]-5’-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The compound can coordinate with metal ions, forming complexes that exhibit unique catalytic and electronic properties. These interactions can modulate various biochemical pathways, leading to the observed biological and industrial effects .
Comparison with Similar Compounds
Methyl [2,3’-bipyridine]-5’-carboxylate can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: Known for its strong coordination with metal ions, widely used in catalysis and materials science.
4,4’-Bipyridine: Commonly used in the synthesis of viologens, which are important in electrochromic devices and redox flow batteries.
3,3’-Bipyridine: Less common but still valuable in coordination chemistry and materials science.
The uniqueness of methyl [2,3’-bipyridine]-5’-carboxylate lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
1346686-48-3 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 5-pyridin-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)10-6-9(7-13-8-10)11-4-2-3-5-14-11/h2-8H,1H3 |
InChI Key |
YIFXITBAAQAVMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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